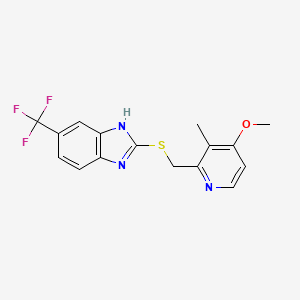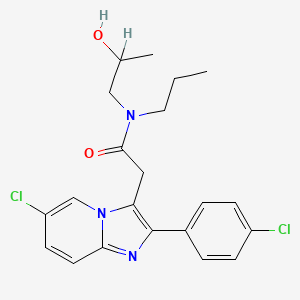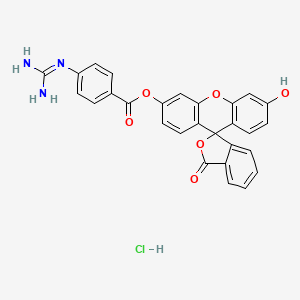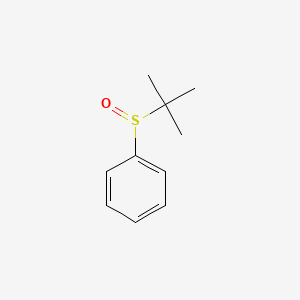
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol is a quinoline derivative with a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol . This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method involves the use of N-propargyl aniline derivatives, which undergo cyclization reactions in the presence of tin or indium chlorides . The reaction conditions often include the use of stannic chloride or indium (III) chloride as catalysts, and the reactions can be conducted under aerobic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the quinoline ring .
Aplicaciones Científicas De Investigación
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It has been studied for its potential antimicrobial and antimalarial activities.
Medicine: This compound is being explored for its potential use in developing new therapeutic agents.
Industry: It can be used in the synthesis of materials with specific properties, such as dyes and pigments.
Mecanismo De Acción
The mechanism of action of 8-((5-Aminopentan-2-yl)amino)quinolin-6-ol involves its interaction with various molecular targets. It can act as a chelating agent, binding to metal ions and disrupting their biological functions . Additionally, it can interfere with the function of enzymes and other proteins by binding to their active sites .
Comparación Con Compuestos Similares
Similar Compounds
8-Quinolinamine: Another quinoline derivative with similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and chelating properties.
Quinoxalines: These compounds share a similar quinoline backbone and have diverse biological activities.
Uniqueness
8-((5-Aminopentan-2-yl)amino)quinolin-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a chelating agent and its potential therapeutic applications make it a valuable compound for further research and development .
Propiedades
IUPAC Name |
8-(5-aminopentan-2-ylamino)quinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-10(4-2-6-15)17-13-9-12(18)8-11-5-3-7-16-14(11)13/h3,5,7-10,17-18H,2,4,6,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVLLKFLBQUFMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)NC1=C2C(=CC(=C1)O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326545 |
Source


|
| Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80038-07-9 |
Source


|
| Record name | 6-quinolinol, 8-[(4-amino-1-methylbutyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![ISOPROPYL 2-[(2-THIENYLCARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B1219192.png)
![3-[5-(4-methoxyphenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B1219193.png)
